molecular formula C12H12N2O3S2 B10928807 3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one CAS No. 19745-79-0

3-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10928807
CAS No.: 19745-79-0
M. Wt: 296.4 g/mol
InChI Key: CETTXCQEFZIYSV-AWNIVKPZSA-N
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Description

3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is a synthetic organic compound known for its unique structural features and potential applications in various fields of science. The compound is characterized by the presence of a thiazolone ring, a dimethoxyphenyl group, and a methyleneamino linkage, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolone ring. The reaction is usually carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring, altering the compound’s chemical properties.

    Substitution: The methyleneamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolone derivatives, depending on the nucleophile used.

Scientific Research Applications

3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s thiazolone ring and methyleneamino linkage allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
  • **3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE SULFONE
  • **3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE SULFOXIDE

Uniqueness

3-{[(E)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to its specific structural features, such as the presence of both a thiazolone ring and a methyleneamino linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

19745-79-0

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12N2O3S2/c1-16-9-4-3-8(5-10(9)17-2)6-13-14-11(15)7-19-12(14)18/h3-6H,7H2,1-2H3/b13-6+

InChI Key

CETTXCQEFZIYSV-AWNIVKPZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=O)CSC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=O)CSC2=S)OC

Origin of Product

United States

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